Calcium;3,4,5,6-tetrahydroxyhexanoic acid
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Overview
Description
This compound is characterized by its high density of 1.589 g/cm³ and a boiling point of 556.8°C at 760 mmHg . It is a calcium salt of 3,4,5,6-tetrahydroxyhexanoic acid, which is a derivative of gluconic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3,4,5,6-tetrahydroxyhexanoic acid typically involves the reaction of gluconic acid with calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, where gluconic acid reacts with calcium carbonate or calcium hydroxide to form the calcium salt of 3,4,5,6-tetrahydroxyhexanoic acid. The reaction conditions usually include maintaining a controlled temperature and pH to ensure complete conversion and high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors where gluconic acid and calcium carbonate or calcium hydroxide are mixed under controlled conditions. The reaction mixture is then filtered to remove any unreacted starting materials and impurities. The resulting solution is concentrated and crystallized to obtain the pure calcium salt .
Chemical Reactions Analysis
Types of Reactions
Calcium;3,4,5,6-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Calcium;3,4,5,6-tetrahydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in calcium metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in calcium supplementation and treatment of calcium deficiency-related conditions.
Industry: Utilized in the production of calcium-enriched products and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of calcium;3,4,5,6-tetrahydroxyhexanoic acid involves its role as a calcium ion donor. The compound dissociates in aqueous solutions to release calcium ions, which are essential for various physiological processes. Calcium ions act as secondary messengers in cellular signaling pathways, regulate enzyme activities, and are crucial for muscle contraction, nerve transmission, and bone formation .
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Similar in structure but lacks the additional hydroxyl groups present in calcium;3,4,5,6-tetrahydroxyhexanoic acid.
Calcium lactate: Another calcium salt but derived from lactic acid.
Calcium citrate: A calcium salt of citric acid, commonly used as a dietary supplement.
Uniqueness
This compound is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity compared to other calcium salts. This makes it particularly useful in applications requiring high solubility and bioavailability of calcium .
Properties
CAS No. |
74516-89-5 |
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Molecular Formula |
C6H12CaO6+2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
calcium;3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6.Ca/c7-2-4(9)6(12)3(8)1-5(10)11;/h3-4,6-9,12H,1-2H2,(H,10,11);/q;+2 |
InChI Key |
SGPMFAWLDVGDBU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(CO)O)O)O)C(=O)O.[Ca+2] |
Origin of Product |
United States |
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